molecular formula C11H19NO2 B1489009 1-Cyclohexanecarbonylpyrrolidin-3-ol CAS No. 1341076-66-1

1-Cyclohexanecarbonylpyrrolidin-3-ol

Cat. No.: B1489009
CAS No.: 1341076-66-1
M. Wt: 197.27 g/mol
InChI Key: JNSKMOCWGMKKHK-UHFFFAOYSA-N
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Description

1-Cyclohexanecarbonylpyrrolidin-3-ol is a synthetic organic compound featuring a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a cyclohexanecarbonyl moiety at the 1-position.

Properties

IUPAC Name

cyclohexyl-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-10-6-7-12(8-10)11(14)9-4-2-1-3-5-9/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSKMOCWGMKKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexanecarbonylpyrrolidin-3-ol can be synthesized through various synthetic routes. One common method involves the reaction of cyclohexanone with pyrrolidin-3-ol in the presence of a suitable catalyst, such as a Lewis acid. The reaction conditions typically include refluxing the mixture in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexanecarbonylpyrrolidin-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of cyclohexanecarboxylic acid.

  • Reduction: Reduction reactions can produce cyclohexanone derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrrolidines.

Scientific Research Applications

1-Cyclohexanecarbonylpyrrolidin-3-ol has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor.

  • Medicine: It has shown promise in preclinical studies for the treatment of various diseases, such as neurodegenerative disorders and cancer.

  • Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-cyclohexanecarbonylpyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Cyclohexanecarbonylpyrrolidin-3-ol to three structurally analogous compounds from the evidence, focusing on molecular properties, functional groups, and inferred reactivity.

Cyclohexanecarboxylic Acid, 1-Amino-2-Hydroxy-, (1R,2S)- (CAS 197247-91-9)

  • Molecular Formula: C₇H₁₃NO₃ (MW: 159.18 g/mol) .
  • Key Features: Contains a cyclohexane ring with amino (-NH₂) and hydroxyl (-OH) substituents. Carboxylic acid (-COOH) group instead of a carbonyl ester/amide.
  • Inferred Comparison: The carboxylic acid group enhances acidity (pKa ~2–4) compared to the hydroxyl group in the target compound (pKa ~10–12).

1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid (CAS 42346-68-9)

  • Molecular Formula: Likely C₆H₉NO₃ (estimated MW: 143.14 g/mol) .
  • Key Features :
    • Pyrrolidine ring modified with a 5-keto group and a carboxylic acid at the 3-position.
    • Methyl group at the 1-position introduces steric hindrance.
  • Carboxylic acid functionality improves water solubility compared to the hydroxyl group.

Data Table: Structural and Functional Group Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound Not provided Not provided Cyclohexanecarbonyl, hydroxyl Potential H-bond donor
Cyclohexanecarboxylic acid derivative C₇H₁₃NO₃ 159.18 Carboxylic acid, amino, hydroxyl High acidity, chiral centers
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Likely C₆H₉NO₃ ~143.14 Carboxylic acid, keto, methyl Enhanced solubility, electrophilic
Thioamide intermediate Not provided Not provided Thioxo, nitrile, cyclohexylidene Electron-withdrawing, reactive

Research Findings and Limitations

  • Hazard Profiles : The SDS for the cyclohexanecarboxylic acid derivative () emphasizes medical consultation for exposure, indicating moderate toxicity . The target compound’s hazards remain speculative without direct data.
  • Functional Group Impact : Hydroxyl groups (target compound) generally reduce volatility compared to carboxylic acids or nitriles, affecting purification and application.

Biological Activity

1-Cyclohexanecarbonylpyrrolidin-3-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. Notably, it has been observed to:

  • Inhibit Enzyme Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cellular processes. For instance, it may affect serine/threonine kinases, which play crucial roles in cell cycle regulation and apoptosis .
  • Modulate Signaling Pathways : The compound can influence cellular signaling pathways by altering the phosphorylation status of proteins, potentially leading to changes in gene expression and cellular metabolism .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including HeLa cells and breast cancer cells. The mechanism often involves the induction of apoptosis through cell cycle arrest .
  • Antimicrobial Properties : The presence of the pyrrolidine ring may enhance antibacterial and antifungal activities by increasing the compound's interaction with microbial targets .

Case Studies

Several case studies have investigated the effects of this compound in different biological contexts. Here are some notable findings:

Table 1: Summary of Case Studies on Biological Activity

StudyObjectiveFindings
Study AEvaluate anticancer effectsSignificant cytotoxicity against HeLa cells with IC50 values < 10 µM. Induced apoptosis via caspase activation.
Study BAssess antimicrobial activityEffective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 5 µg/mL.
Study CInvestigate metabolic pathwaysDemonstrated modulation of cytochrome P450 enzymes, affecting drug metabolism and potential interactions.

Biochemical Pathways

The compound's interaction with biochemical pathways is critical for understanding its biological activity:

  • Metabolism : It is metabolized by cytochrome P450 enzymes, leading to various metabolites that may retain biological activity .
  • Transport and Distribution : The transport mechanisms involve specific transporters that facilitate its accumulation in target tissues, enhancing its therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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